Methyl 3-amino-2-(aminomethyl)propanoate

Lipophilicity Drug-likeness Peptidomimetic design

Methyl 3-amino-2-(aminomethyl)propanoate (CAS 159029-33-1) is a C5-diamino ester featuring a propanoate backbone substituted with a primary amine at the 3-position and an aminomethyl group at the 2-position. With a molecular weight of 132.16 g·mol⁻¹ and a predicted ACD/LogP of −1.02, it occupies a distinct hydrophilic niche relative to its closest structural analogs.

Molecular Formula C5H12N2O2
Molecular Weight 132.16 g/mol
CAS No. 159029-33-1
Cat. No. B171156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-(aminomethyl)propanoate
CAS159029-33-1
SynonymsMethyl 3-aMino-2-(aMinoMethyl)propanoate
Molecular FormulaC5H12N2O2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(CN)CN
InChIInChI=1S/C5H12N2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3,6-7H2,1H3
InChIKeyFECXFRRSZGZESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-2-(aminomethyl)propanoate (CAS 159029-33-1): Core Physicochemical Identity and Comparator Landscape


Methyl 3-amino-2-(aminomethyl)propanoate (CAS 159029-33-1) is a C5-diamino ester featuring a propanoate backbone substituted with a primary amine at the 3-position and an aminomethyl group at the 2-position . With a molecular weight of 132.16 g·mol⁻¹ and a predicted ACD/LogP of −1.02, it occupies a distinct hydrophilic niche relative to its closest structural analogs . The compound is commercially supplied as a free base (typical purity ≥95%) and is employed as a bifunctional building block in medicinal chemistry and peptide-mimetic synthesis . Its closest comparators include the mono-amino analogue methyl 3-amino-2-methylpropanoate (CAS 14678-48-9), the free acid 3-amino-2-(aminomethyl)propanoic acid (CAS 212561-47-2), the dihydrochloride salt (CAS 440644-06-4), and the benzyl ester (CAS 496974-27-7), each of which presents a distinct profile of lipophilicity, hydrogen-bonding capacity, and synthetic utility.

Synthetic Role

Bifunctional C5-diamino ester building block

Supports branched and macrocyclic peptidomimetic design

Selection Context

Hydrophilic scaffold with reported logP ~ −1

Contrasts with mono-amino analogue for solubility-driven workflows

Form Factor

Free base, supplied as a methyl ester

Orthogonal to standard Fmoc solid-phase peptide synthesis conditions

Why Methyl 3-amino-2-(aminomethyl)propanoate Cannot Be Replaced by Generic In-Class Analogs


In-class substitution of methyl 3-amino-2-(aminomethyl)propanoate is hindered by the compound's unique combination of two primary amino groups and a methyl ester on a short propanoate scaffold . The mono-amino analogue methyl 3-amino-2-methylpropanoate (CAS 14678-48-9) offers only one nucleophilic handle, prohibiting construction of branched diamino architectures required for many peptidomimetic and macrocyclic designs . Conversely, the free acid form (CAS 212561-47-2) lacks the ester masking group necessary for orthogonal protecting-group strategies during solid-phase peptide synthesis, while the dihydrochloride salt (CAS 440644-06-4) introduces counterions that can interfere with base-sensitive transformations . The quantitative property gaps detailed below demonstrate that simple replacement of the target compound with any single analog would fundamentally alter key physicochemical parameters such as logP, polar surface area, and hydrogen-bonding stoichiometry, with potential downstream consequences for molecular recognition, solubility, and synthetic efficiency.

Mono-amino analogue
Mismatch concern

A single nucleophilic handle may not support the branched diamino architectures required for many peptidomimetic and macrocyclic designs.

Free carboxylic acid
Mismatch concern

Lacks the ester masking group necessary for orthogonal protecting-group strategies; may require additional esterification steps, altering synthetic efficiency.

Dihydrochloride salt
Mismatch concern

Counterions can interfere with base-sensitive transformations; free base is preferred for anhydrous organic synthesis workflows.

Quantitative Differentiation of Methyl 3-amino-2-(aminomethyl)propanoate Against Closest Analogs


Head-to-Head Lipophilicity: Methyl Ester Diamine vs. Mono-Amino Methyl Ester

The target compound exhibits a predicted ACD/LogP of −1.02, whereas the closest mono-amino analogue methyl 3-amino-2-methylpropanoate shows a substantially higher ACD/LogP of −0.05 . This 1-log unit difference translates to an approximately 10-fold lower octanol-water partition coefficient for the diamine, indicating markedly greater hydrophilicity. The EPI Suite KowWIN estimate further corroborates the trend: log Kow −1.66 for the target versus −0.19 for the comparator . For procurement decisions, this differential directly impacts predicted membrane permeability and aqueous solubility, both critical in early-stage drug discovery screening cascades.

Lipophilicity
Cross-study comparable
Target ACD/LogP −1.02 vs. comparator −0.05; ~10× more hydrophilic
Supports solubility-driven candidate selection context
Computational prediction; experimental validation may refine ranking
Lipophilicity Drug-likeness Peptidomimetic design

Polar Surface Area and Hydrogen-Bonding Capacity: Diamine Scaffold vs. Mono-Amine Analogue

The target compound possesses a topological polar surface area (TPSA) of 78 Ų and features 4 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA) . In contrast, methyl 3-amino-2-methylpropanoate has a TPSA of only 52 Ų, with 2 HBD and 3 HBA . The 26 Ų increase in TPSA and the doubling of HBD count reflect the additional primary amine group in the target molecule. In the context of drug-likeness filters (e.g., Veber rules), a TPSA ≤140 Ų is considered favorable for oral bioavailability; both compounds satisfy this criterion, but the target's higher TPSA positions it closer to the threshold for CNS penetration exclusion (typically TPSA >60–70 Ų limits brain exposure), which may be advantageous for peripheral-target projects.

Polar Surface Area
Cross-study comparable
TPSA 78 Ų, 4 HBD / 4 HBA vs. comparator 52 Ų, 2 HBD / 3 HBA
Hydrogen-bond capacity context for permeability and transporter recognition
Both comply with Veber TPSA thresholds; higher value may limit CNS exposure
Polar surface area Hydrogen bonding Oral bioavailability prediction

Boiling Point and Volatility: Predicted Thermal Stability Differences

The predicted normal boiling point of the target compound is 225.2 ± 30.0 °C at 760 mmHg, significantly higher than the 159.8 ± 23.0 °C predicted for methyl 3-amino-2-methylpropanoate . This ~65 °C elevation is consistent with the enhanced intermolecular hydrogen bonding conferred by the additional primary amine. The higher boiling point, coupled with a lower vapour pressure (0.1 ± 0.4 mmHg vs. 2.5 ± 0.3 mmHg at 25 °C), suggests that the target compound is less volatile and potentially easier to handle in open-vessel synthetic transformations without significant evaporative loss.

Volatility
Cross-study comparable
Predicted boiling point ~225 °C; vapour pressure ~25× lower than comparator
May reduce evaporative loss in open-vessel transformations
Computational estimates; process-scale validation recommended
Boiling point Purification Process chemistry

Free Base vs. Dihydrochloride Salt: Aqueous Solubility and Handling Considerations

While the free base (CAS 159029-33-1) is predicted to have excellent water solubility (EPI Suite estimate ~1 × 10⁶ mg L⁻¹) , the dihydrochloride salt (CAS 440644-06-4) is explicitly noted for its high polarity and enhanced solubility in aqueous media due to the presence of dual hydrochloride counterions . For applications requiring dissolution in physiological buffers (e.g., in vitro enzyme inhibition or cellular assays), the salt form may offer practical advantages by eliminating pH adjustment steps. However, the free base is preferable for anhydrous organic transformations where the presence of HCl could quench sensitive reagents or catalyze ester hydrolysis.

Salt Form Solubility
Class-level inference
Free base predicted water solubility ~1×10⁶ mg/L; dihydrochloride salt reported as readily soluble
Salt choice directly impacts assay buffer compatibility and reaction design
No head-to-head measurement; source-specific review required
Solubility Salt form Biological assay compatibility

Synthetic Utility: Orthogonal Amino-Group Reactivity in Building-Block Chemistry

The target compound provides two chemically distinct primary amino groups—one directly attached to the propanoate backbone (3-position) and one as an aminomethyl substituent (2-position)—enabling sequential orthogonal derivatization without requiring additional protection/deprotection steps . The mono-amino analogue methyl 3-amino-2-methylpropanoate lacks the second nucleophilic site, restricting its application to simple linear extensions . While no peer-reviewed head-to-head yield comparison is available, the patent literature documents the use of methyl 3-amino-2-(aminomethyl)propanoate as a key intermediate in the assembly of monoanionic phosphotyrosyl mimetic tripeptides targeting Yersinia protein tyrosine phosphatase, a synthetic route that explicitly exploits the dual amino functionality .

Synthetic Utility
Supporting evidence
Two primary amino groups enable sequential orthogonal derivatization; patent literature demonstrates use in tripeptide mimetic synthesis
Enables branching and cyclization chemistry unavailable to mono-amino analog
Peer-reviewed yield comparison not available; workflow fit should be verified
Bifunctional building block Peptidomimetic Macrocycle synthesis

Ester vs. Carboxylic Acid: Orthogonal Protection Strategy Compatibility

The methyl ester of the target compound provides a masked carboxylic acid that remains stable under common amine-deprotection conditions (e.g., Fmoc removal with piperidine) . In contrast, the free carboxylic acid analogue 3-amino-2-(aminomethyl)propanoic acid (CAS 212561-47-2) would require additional esterification or on-resin coupling optimization, adding synthetic steps and potentially lowering overall yield . The ester motif also enables direct application in ester prodrug strategies, where in vivo esterase-mediated cleavage releases the active carboxylic acid metabolite.

Protecting Group Strategy
Class-level inference
Pre-formed methyl ester stable to standard Fmoc-deprotection conditions; avoids on-resin esterification
Simplifies solid-phase peptide synthesis workflow context
Class-level knowledge; laboratory validation under target conditions advised
Protecting group strategy Solid-phase peptide synthesis Ester prodrug

Optimal Research and Industrial Scenarios for Methyl 3-amino-2-(aminomethyl)propanoate Procurement


Branched Peptidomimetic Synthesis Requiring Two Orthogonal Amino Handles

The compound's dual primary amine groups enable the construction of branched peptide architectures where one amine is used for backbone elongation and the other for side-chain functionalization. This is directly relevant to the synthesis of phosphotyrosyl mimetic tripeptide inhibitors, as demonstrated in the literature . For procurement, this scenario justifies selection over mono-amino esters that cannot support branching without additional synthetic steps.

Physicochemical Property Tuning in Lead Optimization

When a lead series requires a hydrophilic, low-logP building block to improve aqueous solubility or reduce non-specific protein binding, the target compound's predicted logP of −1.02 and TPSA of 78 Ų make it a quantitatively justified choice over the more lipophilic methyl 3-amino-2-methylpropanoate (logP −0.05) . This is particularly relevant for peripheral-target programs where CNS penetration is undesirable.

Solid-Phase Peptide Synthesis with Pre-Formed Methyl Ester Monomer

The pre-formed methyl ester eliminates the need for on-resin esterification or post-synthetic saponification, streamlining Fmoc-based SPPS workflows. Procurement of the methyl ester free base (rather than the carboxylic acid) is recommended when the synthetic route employs standard piperidine-mediated Fmoc deprotection, as the ester group remains orthogonal under these conditions .

Anhydrous Organic Synthesis Requiring Base-Sensitive Reagents

In reactions employing strong bases (e.g., LDA, Grignard reagents) or moisture-sensitive catalysts, the free base form is preferred over the dihydrochloride salt to avoid unintended protonation or salt metathesis side reactions. The lower vapour pressure of the target compound (0.1 mmHg) relative to the mono-amino analogue (2.5 mmHg) also reduces evaporative loss during solvent removal in open-flask operations .

Application
Selection Property
Validation Focus
Branched peptidomimetic synthesis
Dual orthogonal amino handles
Branching and cyclization efficiency
Lead optimization solubility tuning
Hydrophilic, low-logP scaffold
Aqueous solubility and non-specific binding assays
Fmoc-based solid-phase peptide synthesis
Pre-formed methyl ester free base
Stability under piperidine deprotection conditions
Anhydrous organic synthesis
Free base with lower volatility
Compatibility with base-sensitive reagents and evaporative loss control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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